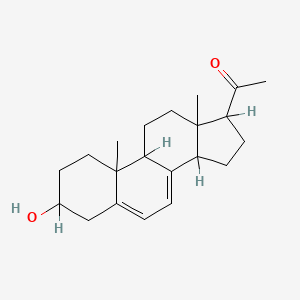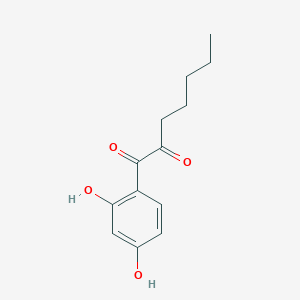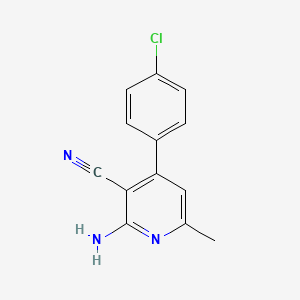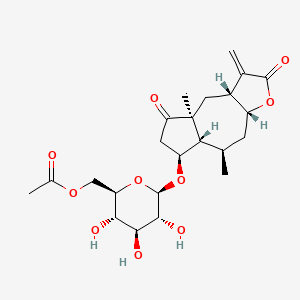
Paucin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paucin is a sesquiterpene lactone.
Applications De Recherche Scientifique
Antibacterial Activities
Paucin, known as a pseudoguaianolide glucoside, has been identified for its notable antibacterial properties. Research by Ding et al. (2021) detailed the biosynthesis of Paulomycins (PAUs), compounds related to Paucin, emphasizing their antibacterial activities against Gram-positive bacteria. They explored the biosynthetic mechanism of PAUs, offering insights into potential structural modifications to enhance bioactivity or stability (Ding et al., 2021).
Structural Analysis
Cox and Sim (1977) conducted an X-ray crystallographic analysis of Paucin monohydrate. Their study provided a detailed description of Paucin’s structure, including the twist-boat conformation of the sesquiterpenoid cycloheptane ring and the half-chair and envelope conformations of the cyclopentanone and α-methylene γ-lactone rings, respectively (Cox & Sim, 1977).
Cytotoxic Properties
Paucin, alongside another compound, Odoratin, was identified for its cytotoxic activity against human epidermoid carcinoma and lymphocytic leukemia in a study by Hoffmann et al. (1978). This highlights Paucin's potential role in cancer research and therapy (Hoffmann et al., 1978).
Biosynthetic Gene Cluster Analysis
Li et al. (2015) conducted a study on the paulomycin biosynthetic gene cluster in Streptomyces paulus NRRL 8115, relevant to Paucin. They proposed a convergent biosynthetic model for paulomycin, which could provide valuable insights for future investigations in the field of antibiotic production and modification (Li et al., 2015).
Propriétés
Numéro CAS |
26836-43-1 |
|---|---|
Nom du produit |
Paucin |
Formule moléculaire |
C23H32O10 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5R,6R)-6-[[(3aR,5R,5aS,6S,8aS,9aR)-5,8a-dimethyl-1-methylidene-2,8-dioxo-3a,4,5,5a,6,7,9,9a-octahydroazuleno[6,5-b]furan-6-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H32O10/c1-9-5-13-12(10(2)21(29)31-13)7-23(4)16(25)6-14(17(9)23)32-22-20(28)19(27)18(26)15(33-22)8-30-11(3)24/h9,12-15,17-20,22,26-28H,2,5-8H2,1,3-4H3/t9-,12-,13-,14+,15-,17-,18-,19+,20-,22-,23-/m1/s1 |
Clé InChI |
GUDGKGBWXIZDPA-ZOWPBZTMSA-N |
SMILES isomérique |
C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1[C@H](CC3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
SMILES |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
SMILES canonique |
CC1CC2C(CC3(C1C(CC3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C)C(=C)C(=O)O2 |
Autres numéros CAS |
26836-43-1 |
Synonymes |
paucin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



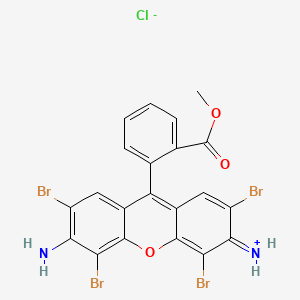
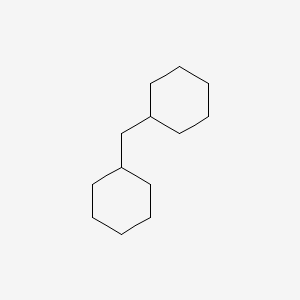
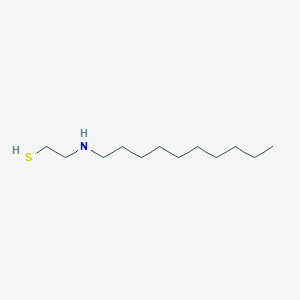
![Manganese, [5,10,15,20-tetraphenylporphinato(2-)]-](/img/structure/B1201809.png)
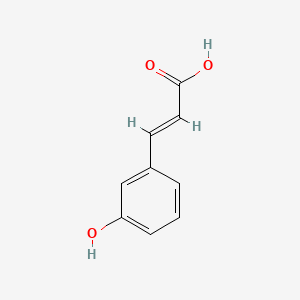
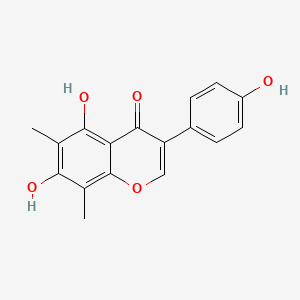
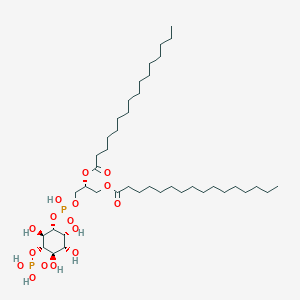
![2-[[4-(2-furanylmethyl)-5-methyl-1,2,4-triazol-3-yl]thio]-N-(4-methyl-2-thiazolyl)acetamide](/img/structure/B1201813.png)
![4-[(3S,3aR,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenol](/img/structure/B1201816.png)
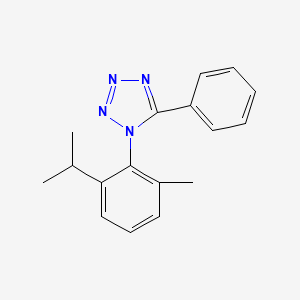
![5-Acetyloxy-2-[[cyclohexyl(oxo)methyl]amino]benzoic acid](/img/structure/B1201820.png)
